6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine
Overview
Description
“6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine” is a chemical compound with the molecular formula C4H4ClN3 . It has an average mass of 129.548 Da and a monoisotopic mass of 129.009369 Da . It is also known by other names such as “4-Amino-6-chloropyrimidine” and "6-Chloro-4-pyrimidinamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C4H4ClN3, an average mass of 129.548 Da, and a monoisotopic mass of 129.009369 Da .Safety and Hazards
The safety data sheet for a related compound, “(6-chloropyrimidin-4-yl)phenylamine”, suggests that it may cause an allergic skin reaction . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .
Properties
IUPAC Name |
6-(6-chloropyrimidin-4-yl)oxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXHRADGNWSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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